molecular formula C7H6N2O3S B14842060 3-Cyano-5-hydroxybenzenesulfonamide

3-Cyano-5-hydroxybenzenesulfonamide

Cat. No.: B14842060
M. Wt: 198.20 g/mol
InChI Key: SLKPIZHIYYVUOR-UHFFFAOYSA-N
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Description

3-Cyano-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C7H6N2O3S and a molecular weight of 198.20 g/mol . This compound is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is a derivative of benzenesulfonamide and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyl and sulfonamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound, which lacks the cyano and hydroxyl groups.

    4-Cyano-3-hydroxybenzenesulfonamide: A similar compound with the cyano and hydroxyl groups in different positions.

    5-Cyano-2-hydroxybenzenesulfonamide: Another isomer with different positioning of functional groups.

Uniqueness

3-Cyano-5-hydroxybenzenesulfonamide is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. The presence of both cyano and hydroxyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

3-cyano-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-4-5-1-6(10)3-7(2-5)13(9,11)12/h1-3,10H,(H2,9,11,12)

InChI Key

SLKPIZHIYYVUOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)S(=O)(=O)N)C#N

Origin of Product

United States

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